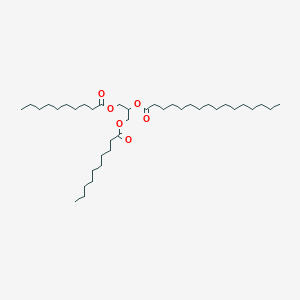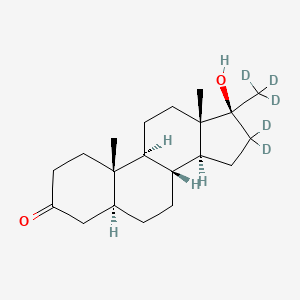
(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-(m-tolyl)-9H-carbazol-3-yl) boronic acid: is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications. This compound is characterized by the presence of a boronic acid group attached to a carbazole moiety, which is further substituted with a methyl group on the phenyl ring. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The general reaction conditions include:
Aryl halide: (9-(m-tolyl)-9H-carbazol-3-yl) bromide or iodide
Organoboron compound: Boronic acid or boronate ester
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-120°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or a borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium perborate, or m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride (LiAlH4), or diborane (B2H6)
Substitution: Grignard reagents, organolithium compounds, or halogenating agents
Major Products Formed:
Oxidation: Boronic esters, borates
Reduction: Boranes, borohydrides
Substitution: Aryl-substituted carbazoles, halogenated carbazoles
Scientific Research Applications
Chemistry: (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid is widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction to form biaryl compounds . It is also employed in the synthesis of complex organic molecules and natural products.
Biology: In biological research, this compound is used as a building block for designing fluorescent probes and sensors. Its carbazole moiety exhibits strong fluorescence, making it suitable for imaging and diagnostic applications.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its boronic acid group can interact with biological targets, such as enzymes and receptors, leading to the discovery of novel therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic devices. Its unique properties make it valuable for the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in chemical biology and medicinal chemistry. The carbazole moiety can participate in π-π stacking interactions and hydrogen bonding, further enhancing its binding affinity and specificity.
Comparison with Similar Compounds
- (9-phenyl-9H-carbazol-3-yl) boronic acid
- (9-(p-tolyl)-9H-carbazol-3-yl) boronic acid
- (9-(o-tolyl)-9H-carbazol-3-yl) boronic acid
Comparison: Compared to its analogs, (9-(m-tolyl)-9H-carbazol-3-yl) boronic acid exhibits unique properties due to the position of the methyl group on the phenyl ring. This positional isomerism can influence the compound’s reactivity, binding affinity, and overall stability. The m-tolyl substitution provides a balance between electronic and steric effects, making it a versatile reagent in various chemical reactions.
Properties
Molecular Formula |
C19H16BNO2 |
|---|---|
Molecular Weight |
301.1 g/mol |
IUPAC Name |
[9-(3-methylphenyl)carbazol-3-yl]boronic acid |
InChI |
InChI=1S/C19H16BNO2/c1-13-5-4-6-15(11-13)21-18-8-3-2-7-16(18)17-12-14(20(22)23)9-10-19(17)21/h2-12,22-23H,1H3 |
InChI Key |
TXMRJMSMDBSRHW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C3=CC=CC=C32)C4=CC=CC(=C4)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)

![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)


![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
![(6S,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-6-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13407032.png)

![2-Hydroxy-3-[(trimethylsilyl)oxy]propyl hexadecanoate](/img/structure/B13407036.png)
